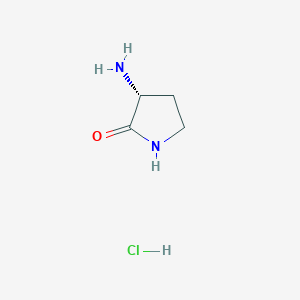

(R)-3-aminopyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736771 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223407-19-0 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-3-aminopyrrolidin-2-one Hydrochloride

Abstract

(R)-3-aminopyrrolidin-2-one hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and drug development sectors. As a derivative of the pyrrolidinone core, a privileged scaffold in medicinal chemistry, its utility in the synthesis of novel chemical entities is substantial. This guide provides an in-depth review of the core physical properties of this compound. Recognizing the current gaps in publicly available data for specific parameters such as melting point and solubility, this document places a strong emphasis on providing robust, field-proven experimental protocols for their determination. This work is intended to serve as a vital resource for researchers, enabling accurate characterization, informed experimental design, and ensuring the integrity of subsequent research and development activities.

Core Physicochemical Identifiers

Precise identification is the foundation of all chemical research. This compound is a chiral molecule, and its properties are intrinsically linked to its specific stereochemistry. It is crucial for researchers to distinguish it from its enantiomer and the racemic mixture.

The CAS number for the corresponding (S)-enantiomer, (3S)-3-aminopyrrolidin-2-one hydrochloride, is frequently cited as 56440-28-9.[1][2] However, a distinct CAS number for the (R)-enantiomer is not consistently reported in major chemical databases. Researchers should procure this material from suppliers who can provide enantiomeric purity confirmation through chiral chromatography or polarimetry.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} dotedit Caption: Core identifiers and 2D structure of the molecule.

Macroscopic and Thermal Properties

The macroscopic appearance and thermal behavior of an Active Pharmaceutical Ingredient (API) are critical indicators of purity and are fundamental to handling, storage, and formulation processes.

Appearance and Morphology

Based on data for the corresponding (S)-enantiomer, this compound is expected to be an off-white to light brown solid at standard temperature and pressure. The morphology is typically a crystalline powder, though this can vary based on the crystallization process used during synthesis and purification.

Thermal Properties: Melting Point

The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. As of this writing, a definitive melting point for this compound is not available in public literature or common supplier safety data sheets.[2][3] Therefore, experimental determination is required.

Table 1: Thermal Properties Summary

| Property | Value | Method |

|---|---|---|

| Appearance | Off-white to light brown solid | Visual Inspection |

| Melting Point | Data not available; requires experimental determination. | Capillary Method |

Field Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline compound.

Causality & Rationale: The capillary method provides a controlled, reproducible environment for heating a small sample. A slow heating ramp rate (~1-2 °C/min) near the expected melting point is essential to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading. A preliminary fast ramp can save time by identifying an approximate range.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary melting point tube into the powder until a small amount of solid enters the tube.

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the solid down.

-

Drop the tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The impact will tightly pack the sample.

-

Repeat until the sample column is 2-3 mm high.[4] An improperly packed or overly large sample will heat unevenly, leading to a broad, inaccurate melting range.

-

-

Instrument Setup (e.g., Mel-Temp Apparatus):

-

Insert the packed capillary tube into one of the sample slots in the heating block.[4]

-

Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to perform a preliminary, approximate determination.

-

Record the approximate melting temperature. Let the apparatus cool to at least 20 °C below this temperature.

-

-

Accurate Determination:

-

Prepare a new capillary tube with a fresh sample.

-

Set the start temperature to approximately 15-20 °C below the approximate melting point found in the preliminary run.

-

Set the heating ramp rate to 1-2 °C per minute .[4]

-

Observe the sample through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid appears within the solid matrix.

-

Record T₂: The temperature at which the last solid particle melts into a transparent liquid.

-

The melting range is reported as T₁ - T₂ .

-

Perform the measurement in triplicate for reproducibility.

-

Hygroscopicity and Stability

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. As a hydrochloride salt, this compound is anticipated to be hygroscopic.[5] Moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis), compromising the material's integrity.

Handling and Storage Recommendations:

-

Store in a tightly sealed container.

-

For long-term storage, use a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.[2]

Field Protocol: Hygroscopicity Classification

This protocol provides a standardized method to classify the hygroscopicity of a material based on the European Pharmacopoeia (Ph. Eur.) guidelines.

Causality & Rationale: This method exposes the material to a high-humidity environment (80% Relative Humidity) for a fixed period. The mass gain due to water absorption is measured and used to classify the material. This provides a standardized way to compare the hygroscopic nature of different substances.

Methodology:

-

Sample Preparation:

-

Weigh a clean, dry glass petri dish (m₁).

-

Place approximately 1.0 g of the test sample into the petri dish and record the initial mass accurately (m₂).

-

-

Controlled Environment Exposure:

-

Prepare a sealed chamber (e.g., a desiccator) containing a saturated solution of ammonium sulfate, which maintains a relative humidity (RH) of approximately 80% at 25 °C.

-

Place the open petri dish containing the sample into the chamber.

-

Store the sealed chamber at a constant temperature of 25 ± 1 °C for 24 hours.

-

-

Gravimetric Analysis:

-

After 24 hours, remove the petri dish and immediately weigh it to determine the final mass (m₃).

-

Calculate the percentage mass increase using the formula: % Mass Increase = [(m₃ - m₂) / (m₂ - m₁)] * 100

-

-

Classification:

-

Classify the material based on the Ph. Eur. criteria outlined in Table 2.

-

Table 2: Hygroscopicity Classification (based on Ph. Eur.) [1]

| Classification | Mass Increase (% w/w) |

|---|---|

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Solubility Profile

Table 3: Predicted and Experimental Solubility

| Solvent | Predicted Qualitative Solubility | Experimental Value (mg/mL) |

|---|---|---|

| Water | Soluble | Data not available |

| Methanol | Soluble | Data not available |

| Ethanol | Sparingly Soluble to Soluble | Data not available |

| DMSO | Soluble | Data not available |

| Dichloromethane | Sparingly Soluble to Insoluble | Data not available |

Field Protocol: Solubility Determination (Shake-Flask Method)

Causality & Rationale: This method ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached. Adding an excess of solid guarantees saturation. Subsequent filtration or centrifugation removes undissolved solid, allowing for the accurate quantification of the dissolved compound in the supernatant.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the compound (e.g., 10-20 mg) to a series of glass vials. The excess is crucial to ensure saturation is achieved.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (Water, DMSO, Ethanol, etc.).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (typically 25 °C for standard solubility or 37 °C for physiological relevance).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6] For some compounds, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom.

-

Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. Requires a calibration curve prepared with known concentrations of the compound.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering excipients are present. Requires a calibration curve (Beer's Law plot).

-

-

Calculate the original concentration in the saturated solution, accounting for any dilutions, to determine the solubility in mg/mL or mol/L.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. While specific spectra for this compound are not publicly archived, its key features can be predicted based on its functional groups.

Predicted ¹H and ¹³C NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Protons in different chemical environments will resonate at different frequencies (chemical shifts). Key expected signals include:

-

Lactam N-H: A broad singlet, typically downfield (> 7.5 ppm).

-

Ammonium -NH₃⁺: A very broad signal, often overlapping with the water peak in protic solvents.

-

CH-NH₃⁺ (C3-H): A multiplet, shifted downfield due to the adjacent electron-withdrawing amino and carbonyl groups (approx. 3.5-4.5 ppm).

-

CH₂ (C4 and C5): Complex multiplets in the aliphatic region (approx. 2.0-3.5 ppm).

-

-

¹³C NMR: Each unique carbon atom will give a distinct signal.

-

Carbonyl C=O (C2): The most downfield signal, typically in the 170-180 ppm range.

-

CH-N (C3): Signal around 45-60 ppm.

-

CH₂ carbons (C4, C5): Signals in the aliphatic region, typically 20-45 ppm.

-

Predicted Infrared (IR) Absorption Features

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3400 - 3200 | N-H (Lactam) | Stretch | Medium, Broad |

| 3200 - 2800 | N-H (Ammonium) | Stretch | Strong, Very Broad |

| 3000 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| ~1680 | C=O (Lactam) | Stretch | Strong, Sharp |

| ~1600 | N-H (Amine) | Bend (Scissoring) | Medium-Strong |

Rationale: The carbonyl (C=O) stretch of the five-membered lactam ring is expected to be a strong, sharp absorption around 1680 cm⁻¹. The N-H stretching of the secondary amide (lactam) will appear as a broad band around 3300 cm⁻¹. The protonated primary amine (-NH₃⁺) will exhibit very broad and strong stretching absorptions, often appearing as a complex, bumpy feature spanning from ~3200 cm⁻¹ down to ~2800 cm⁻¹, superimposed on the C-H stretching region.

Integrated Characterization Workflow

A logical, sequential workflow is essential for the efficient and comprehensive characterization of any new chemical entity. The following diagram outlines the recommended process.

dot graph "Characterization_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dotedit Caption: Recommended workflow for physical properties characterization.

Conclusion

This technical guide consolidates the known identifying characteristics of this compound and, more critically, provides the necessary framework for its complete physical characterization. While key quantitative data points like melting point and solubility are not widely published, the detailed, scientifically-grounded protocols presented herein empower researchers to generate this data reliably and reproducibly. Adherence to these methodologies will ensure high-quality, consistent data, which is paramount for the successful application of this valuable chiral building block in drug discovery and development pipelines.

References

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

-

LookChem. (n.d.). Cas 56440-28-9, 3-AMINOPYRROLIDIN-2-ONE. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet for CAS 56440-28-9. [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

Sources

- 1. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 2. Cas 56440-28-9,3-AMINOPYRROLIDIN-2-ONE | lookchem [lookchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. d-nb.info [d-nb.info]

- 5. Page loading... [guidechem.com]

- 6. (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride | C4H7ClN2O2 | CID 130431853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one hydrochloride: A Chiral Scaffold for Modern Drug Discovery

Executive Summary: (R)-3-aminopyrrolidin-2-one hydrochloride is a chiral cyclic lactam of significant interest to the pharmaceutical and life sciences industries. As a key building block, its stereochemically defined structure provides a robust scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, particularly in the development of novel therapeutics targeting the central nervous system. We will explore the causality behind experimental choices and provide actionable protocols to empower scientific advancement.

Introduction: The Strategic Importance of a Chiral Lactam

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and potential for stereospecific interactions make it an ideal starting point for designing potent and selective therapeutic agents. (R)-3-aminopyrrolidin-2-one, a derivative of this core structure, introduces a chiral center and functional handles—a secondary amine within the lactam ring and a primary amine at the C3 position—that are ripe for synthetic elaboration.

This molecule is particularly valued as a constrained analogue or precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. Consequently, chiral building blocks like this compound are instrumental in the synthesis of novel GABA analogues and modulators of GABA receptors, aiming for improved potency, selectivity, and pharmacokinetic profiles.[2][3][4]

This guide serves as a technical resource, consolidating critical information on its structure, synthesis, analysis, and application to facilitate its effective use in research and development.

Molecular Profile: Physicochemical and Structural Properties

Chemical Structure Analysis

This compound is the hydrochloride salt of a 5-membered lactam (a cyclic amide) ring. Its systematic IUPAC name is (3R)-3-aminopyrrolidin-2-one hydrochloride.[5]

-

Pyrrolidin-2-one Core: This is a gamma-lactam ring, providing a conformationally restricted backbone.

-

C3 Amino Group: A primary amine at the 3-position serves as a key nucleophilic handle for synthetic diversification.

-

(R)-Stereocenter: The chirality at the C3 position is critical for achieving stereospecific interactions with biological targets, such as enzymes and receptors. This enantiomeric purity is paramount for efficacy and safety in drug candidates.

-

Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media, which is advantageous for handling and certain reaction conditions.

Physicochemical Data

The fundamental properties of (R)-3-aminopyrrolidin-2-one and its hydrochloride salt are summarized below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₄H₈N₂O · HCl | |

| Molecular Weight | 136.58 g/mol | [6] |

| CAS Number | 56440-28-9 | [6][7] |

| Appearance | Off-white to light brown solid | [7] |

| Melting Point | 129 - 136 °C (54 - 58 °F) | |

| Boiling Point | 204 - 210 °C (399 - 410 °F) | |

| SMILES | C1N.Cl | [5] |

| InChI Key | YNDAMDVOGKACTP-GSVOUGTGSA-N | [5] |

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure this compound is a non-trivial process that requires careful control of stereochemistry. Several routes have been developed, often starting from readily available chiral precursors.

Overview of Synthetic Pathways

Common strategies leverage the chiral pool, employing starting materials like:

-

L-Aspartic Acid: A natural amino acid that can be converted through a series of steps including cyclization and functional group manipulation.[8]

-

(R)-3-Hydroxypyrrolidine: This chiral alcohol can be synthesized and then converted to the corresponding amine with inversion of stereochemistry via activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide and subsequent reduction.[9][10][11]

-

(R)-2,5-Diaminopentanoic Acid Derivatives: These can be cyclized to form the desired lactam ring.[12]

The choice of synthetic route in a drug development setting is driven by factors such as cost of starting materials, scalability, overall yield, and the ability to consistently achieve high enantiomeric purity.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol outlines a representative synthesis based on the intramolecular cyclization of an activated amino acid derivative, a common and scalable approach. This specific example is adapted from methodologies described for related structures.[12]

Objective: To synthesize (R)-3-aminopiperidin-2-one hydrochloride from (R)-methyl 2,5-diaminopentanoate dihydrochloride. While this patent describes the synthesis of a piperidinone, the chemical logic of base-mediated intramolecular cyclization of a diamino ester is directly analogous and illustrative for the target pyrrolidinone.

Causality: The reaction relies on the use of a strong base (sodium methoxide) to deprotonate the primary amine at the 5-position, which then acts as a nucleophile. This nucleophile attacks the ester carbonyl, displacing the methoxy group and forming the thermodynamically stable 5-membered lactam ring. The hydrochloride salt form of the starting material must be neutralized by the base before the cyclization can proceed.

Workflow Diagram:

Caption: High-level workflow for lactam synthesis.

Step-by-Step Methodology:

-

Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with anhydrous methanol.

-

Starting Material Addition: (R)-methyl 2,5-diaminopentanoate dihydrochloride (1.0 equivalent) is added to the methanol and stirred to form a slurry.

-

Cooling: The vessel is cooled to a temperature between -10°C and 10°C. Maintaining a low temperature during base addition is critical to control the exotherm and prevent side reactions.

-

Base Addition: A solution of sodium methoxide in methanol (2.0 to 3.0 equivalents) is added slowly to the slurry, ensuring the internal temperature does not exceed 15°C. The excess base ensures complete neutralization of the dihydrochloride salt and drives the cyclization to completion.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed and then heated to a temperature between 45°C and 65°C. The reaction progress is monitored by a suitable analytical method, such as HPLC or TLC.

-

Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound as a crystalline solid.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is essential for its use in drug development. A panel of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expect to see distinct signals for the diastereotopic protons on the pyrrolidine ring, the proton at the chiral center (C3), and the amine protons.

-

¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon (C2), the chiral carbon (C3), and the other ring carbons.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (100.12 g/mol ).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. Expect strong characteristic absorptions for the N-H stretches of the primary amine and secondary amide, and the C=O stretch of the lactam carbonyl.

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Used to determine chemical purity by separating the main compound from any impurities.

-

Chiral HPLC: Crucial for determining enantiomeric excess (e.e.). This is performed using a chiral stationary phase designed to separate the (R) and (S) enantiomers. An e.e. of >98% is typically required for pharmaceutical applications.

-

Protocol: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess of a sample of this compound.

Causality: A chiral stationary phase (CSP) contains a chiral selector that transiently and stereoselectively interacts with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The choice of a polysaccharide-based column (e.g., cellulose or amylose derivatives) is common for this class of compounds.

Methodology:

-

Sample Preparation: Prepare a standard solution of the analyte at approximately 1 mg/mL in the mobile phase.

-

Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. A typical starting point could be 80:20 Heptane:Isopropanol + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the sample and record the chromatogram. The (R)-enantiomer will be the major peak, and the (S)-enantiomer, if present, will be a smaller peak with a different retention time.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Applications in Drug Discovery and Development

The primary value of (R)-3-aminopyrrolidin-2-one lies in its role as a versatile, stereodefined intermediate for synthesizing more complex molecules.

Role as a Chiral Building Block

The compound's two distinct amine functionalities allow for selective chemical modifications. The primary amine at C3 is typically more nucleophilic and less sterically hindered than the amide nitrogen, allowing for regioselective reactions such as acylation, alkylation, or sulfonylation to build out molecular complexity. This makes it a valuable precursor for creating libraries of compounds for screening. It has been utilized in the preparation of:

-

Conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).[7]

-

Antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for obesity and anxiety disorders.[7]

-

Novel calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[14]

-

Inhibitors of β-amyloid peptide release, relevant to Alzheimer's disease research.[7]

Case Study: Development of Novel GABAergic Modulators

A significant application is in the synthesis of novel GABA analogues and uptake inhibitors.[2][4] The pyrrolidinone scaffold mimics the cyclic structure of GABA, and modifications can lead to compounds with potent anticonvulsant or anxiolytic properties.

The therapeutic goal is often to create Positive Allosteric Modulators (PAMs) of the GABA-A receptor. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. This can lead to a more nuanced therapeutic effect with a potentially better safety profile.[15]

Signaling Pathway Diagram:

Caption: Modulation of the GABA-A receptor by a PAM.

This pathway illustrates how a derivative of (R)-3-aminopyrrolidin-2-one, acting as a PAM, can enhance GABA's natural inhibitory effect, leading to a therapeutic outcome. The ability to penetrate the blood-brain barrier is a critical property for such CNS-active agents.[16][17]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties. All procedures should be conducted in accordance with a thorough risk assessment.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin (H301 + H311).

-

Skin Corrosion: Causes severe skin burns and eye damage (H314).

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects (H412).

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[18]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit.[18]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.

-

General Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Storage Recommendations

-

Conditions: Keep the container tightly closed and store in a dry, well-ventilated place.

-

Security: Keep locked up or in an area accessible only to qualified or authorized personnel.

-

Temperature: Store at the recommended temperature, typically 2-8°C, under an inert atmosphere (e.g., nitrogen or argon).[7]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and versatile functional handles provide a reliable and strategic starting point for the synthesis of sophisticated drug candidates. Its demonstrated utility in creating modulators of key biological targets, particularly within the central nervous system, ensures its continued relevance. As our understanding of disease biology deepens, the demand for such high-value, chiral building blocks will only increase, paving the way for the development of next-generation therapeutics with enhanced precision and efficacy.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for this compound.

-

ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]

- Fisher Scientific. (2024). SAFETY DATA SHEET for (+/-)-1-Boc-3-aminopyrrolidine.

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

MDPI. (2024). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidin-2-one. [Link]

-

PubChem. (n.d.). (3R)-3-amino-1-hydroxypyrrolidin-2-one. [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for N-(2-Aminoethyl)pyrrolidine.

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-25. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. [Link]

-

Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3-Aminopyrrolidine. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Bell, I. F., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. [Link]

-

Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921-36. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. [Link]

-

ResearchGate. (2018). In-silico and in-vitro evaluation of brain penetration properties of selected nootropic agents. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bridgeorganics.com [bridgeorganics.com]

- 7. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (R)-3-吡咯烷醇 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 12. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 13. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure, biologically active molecules is paramount. The specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors, profoundly influencing efficacy and safety. (R)-3-aminopyrrolidin-2-one hydrochloride, a constrained cyclic γ-amino acid analogue, has emerged as a valuable chiral building block for this purpose. Its rigid pyrrolidinone core presents appended functional groups—a primary amine and a lactam—in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target protein and allows for the exploration of specific chemical vectors in drug design. This guide provides an in-depth technical overview of its properties, stereoselective synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical entity begins with its precise physical and chemical properties. This compound is a stable, crystalline solid, which facilitates its handling, weighing, and storage in a laboratory setting. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClN₂O | [1] |

| Molecular Weight | 136.58 g/mol | [2] |

| CAS Number | 223407-19-0 | [1][3][4] |

| Appearance | Off-white to light brown solid | N/A |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | N/A |

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base, making it more amenable for use in various reaction conditions, particularly in aqueous or protic solvents used in early-stage discovery chemistry.

Part 2: Stereoselective Synthesis – The Art of Chirality Control

The synthesis of the (R)-enantiomer is non-trivial and requires a deliberate stereochemical strategy. Direct, non-selective synthesis would yield a racemic mixture, requiring challenging chiral resolution. Therefore, efficient protocols start from a readily available, inexpensive chiral molecule—a concept known as "chiral pool" synthesis.

A robust and logical approach begins with D-aspartic acid. The "D" configuration of the starting amino acid is crucial as it sets the absolute stereochemistry that will be translated to the final product.

Synthetic Protocol: A Step-by-Step Methodology

-

Step 1: Double Reduction of D-Aspartic Acid. D-aspartic acid is treated with a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). This powerful hydride source reduces both carboxylic acid groups to primary alcohols, yielding (R)-2-aminobutane-1,4-diol.

-

Causality Insight: The choice of LiAlH₄ is critical for its ability to reduce carboxylic acids, a transformation not readily achieved by milder reagents like sodium borohydride. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Step 2: N-Protection. The resulting amino-diol is often too reactive for subsequent steps. The primary amine is therefore "protected" to prevent it from interfering with later reactions. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in a solvent like dichloromethane (DCM) with a mild base.

-

Step 3: Selective Activation of the Primary Hydroxyl. The protected diol has two hydroxyl groups, one primary and one secondary. The primary hydroxyl is less sterically hindered and thus more reactive. It can be selectively converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.

-

Step 4: Intramolecular Cyclization (Sₙ2 Reaction). Upon gentle heating, the protected amino-tosylate undergoes an intramolecular Sₙ2 reaction. The nitrogen atom of the protected amine acts as a nucleophile, attacking the carbon bearing the tosylate leaving group. This forms the five-membered pyrrolidinone ring.

-

Step 5: Deprotection. The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to yield the final this compound product.

Figure 1: Stereoselective synthesis workflow for (R)-3-aminopyrrolidin-2-one HCl.

Part 3: Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized compound is a non-negotiable step in any research workflow. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectral Features

-

¹H NMR (in D₂O):

-

C3-H: A multiplet (likely a triplet of doublets) expected around δ 4.0-4.2 ppm. This proton is coupled to the two diastereotopic protons on C4 and the NH proton (if not exchanged).

-

C4-H₂: Two distinct multiplets for the two diastereotopic protons, expected between δ 2.0-2.5 ppm. Their distinct chemical environments and coupling to each other (geminal coupling) and to the C3-H (vicinal coupling) lead to complex splitting patterns.

-

C5-H₂: A multiplet, likely a triplet, expected around δ 3.3-3.5 ppm, coupled to the protons on C4.

-

NH/NH₃⁺: Broad signals that may exchange with the solvent. In an aprotic solvent like DMSO-d₆, one would expect a broad singlet for the lactam NH and another for the ammonium (NH₃⁺) protons.

-

-

¹³C NMR (in D₂O):

-

C2 (Carbonyl): The lactam carbonyl carbon is expected in the downfield region, around δ 175-180 ppm.

-

C3 (Chiral Center): The carbon bearing the amino group is expected around δ 50-55 ppm.

-

C5: The carbon adjacent to the lactam nitrogen is expected around δ 45-50 ppm.

-

C4: The remaining methylene carbon is expected in the most upfield region, around δ 28-33 ppm.

-

Trustworthiness Protocol: It is imperative for researchers to acquire their own spectroscopic data (¹H NMR, ¹³C NMR, MS) on their synthesized material and compare it against these predicted values. Any significant deviation would warrant further investigation into the product's identity or purity.

Part 4: Applications in Drug Development

The utility of this compound lies in its function as a versatile scaffold. The primary amine at the C3 position serves as a key chemical handle for elaboration, allowing medicinal chemists to append various functional groups to probe interactions with a biological target.

-

Scaffold for Library Synthesis: The amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of analogues. This is a cornerstone of the hit-to-lead optimization process in drug discovery.

-

Constrained Ligand Design: The rigid pyrrolidinone ring mimics a turn structure found in peptides. This makes it an excellent starting point for designing inhibitors of enzymes like proteases or for mimicking the binding motif of peptide ligands.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidines are foundational to the development of potent and selective inhibitors of nNOS, an enzyme implicated in neurodegenerative diseases. The pyrrolidine core helps position key pharmacophoric elements for optimal binding in the enzyme's active site.

Figure 2: Role as a central scaffold for generating diverse molecular libraries.

Part 5: Safe Handling and Storage Protocol

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Mandatory Safety Workflow

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust. The workspace should be located near an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.

-

-

Handling: Avoid creating dust. Use appropriate tools (e.g., spatulas) for transfers. Ensure the container is tightly closed when not in use.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals. The recommended storage temperature is between 2-8°C.

-

Disposal: Dispose of waste material and contaminated containers through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Sources

A Technical Guide to (R)-3-aminopyrrolidin-2-one Hydrochloride: Synthesis, Characterization, and Application of a Key Chiral Scaffold

Executive Summary: The Strategic Value of Chiral γ-Amino-γ-Lactams in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount for achieving high target affinity and selectivity. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has long been recognized as a privileged scaffold due to its non-planar, sp³-rich structure that allows for a thorough exploration of chemical space. This guide focuses on a specific, high-value derivative: (R)-3-aminopyrrolidin-2-one hydrochloride . This molecule, a chiral γ-amino-γ-lactam, integrates several critical features for drug design: a rigidifying lactam moiety, a key chiral center at the C3 position, and a primary amine handle for diverse downstream chemical modifications.

The chirality of this building block is of utmost importance; the spatial orientation of the amino group dictates its interaction with chiral biological targets like enzymes and receptors, often leading to significant differences in potency, selectivity, and safety profiles between enantiomers. This technical whitepaper provides an in-depth examination of this compound, offering field-proven insights into its stereoselective synthesis, comprehensive analytical characterization for quality control, and strategic applications in pharmaceutical development. The protocols and rationale described herein are designed to equip researchers, chemists, and drug development professionals with the knowledge to confidently synthesize, validate, and deploy this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of its effective use. This section details the structural and physical characteristics of this compound.

2.1 CAS Number and Nomenclature

A definitive CAS (Chemical Abstracts Service) number for this compound is not prominently listed across major chemical supplier databases. This suggests it is less commonly offered as a stock item compared to its enantiomer, (S)-3-aminopyrrolidin-2-one hydrochloride (CAS No. 56440-28-9) [1], or the racemic 3-aminopyrrolidine dihydrochloride (CAS No. 103831-11-4) . For research and development purposes where the specific (R)-enantiomer is required, synthesis followed by rigorous analytical characterization is the most reliable approach.

-

IUPAC Name: (3R)-3-aminopyrrolidin-2-one hydrochloride

-

Molecular Formula: C₄H₉ClN₂O

-

Molecular Weight: 136.58 g/mol

2.2 Physicochemical Data

Specific experimental data for the (R)-enantiomer is scarce in the literature. However, by referencing analogous compounds, we can establish an expected profile.

| Property | Expected Value / Observation | Rationale / Comparative Data |

| Appearance | White to off-white or pale brown solid | Based on the appearance of the (S)-enantiomer and related pyrrolidinone salts[1]. |

| Melting Point | >200 °C (with decomposition) | Hydrochloride salts of small amines and lactams are typically high-melting crystalline solids. The related 3-aminopyrrolidine dihydrochloride melts above 300 °C. |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like hexanes and diethyl ether. | The ionic hydrochloride salt form and the polar lactam functionality confer high polarity. |

| Stability | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1] | The primary amine is susceptible to oxidation and reaction with atmospheric CO₂. The compound should be stored in a tightly sealed container in a cool, dry place. |

Stereoselective Synthesis: A Pathway to Enantiopurity

The synthesis of enantiomerically pure this compound necessitates a strategy that can effectively set and control the stereocenter at the C3 position. A robust and validated approach involves a nucleophilic substitution reaction with inversion of configuration, starting from an readily available chiral precursor, (S)-3-hydroxypyrrolidine. The following multi-step protocol is adapted from established principles of stereoselective synthesis[2].

Synthesis Workflow

The overall transformation from (S)-3-hydroxypyrrolidine hydrochloride to the target molecule is a three-stage process:

-

N-Protection: The secondary amine of the starting material is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal.

-

Hydroxyl Group Activation and Stereochemical Inversion: The hydroxyl group is converted into a good leaving group (e.g., a mesylate), followed by an Sₙ2 reaction with an ammonia source. This crucial step proceeds with a complete inversion of stereochemistry, converting the (S)-configured intermediate to the desired (R)-configuration.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt. The lactam ring is formed via intramolecular cyclization.

Caption: Comprehensive Analytical QC Workflow.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in D₂O): The proton spectrum is the primary tool for structural confirmation. Expected signals include: a multiplet for the diastereotopic protons at C4, a multiplet for the protons at C5 adjacent to the lactam nitrogen, and a distinct multiplet for the proton at the C3 chiral center. The absence of the Boc group signal (~1.4 ppm) confirms deprotection.

-

¹³C NMR (in D₂O): The carbon spectrum should show four distinct signals for the pyrrolidinone ring carbons, with the carbonyl carbon appearing furthest downfield (>170 ppm).

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 101.07. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Purity Assessment

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Protocol: A standard C18 column with a mobile phase of water and acetonitrile containing an ion-pairing agent or buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) is used. Detection can be achieved by UV at a low wavelength (~205 nm) due to the lack of a strong chromophore, or more universally using an Evaporative Light Scattering Detector (ELSD).

-

Purpose: This method determines the purity of the compound by separating it from any starting materials, intermediates, or side products. Purity is typically reported as a percentage based on peak area.

-

Chiral Purity Analysis

This is the most critical analytical test to confirm the success of the stereoselective synthesis.

-

Methodology: Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). [3]The choice of chiral stationary phase (CSP) is key.

-

Direct Method (Preferred): Use a polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® series). [4]These columns can often separate the underivatized enantiomers directly.

-

Indirect Method: If direct separation is challenging, the amine can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent or a chiral isocyanate) to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column. [3]

-

-

Experimental Protocol (Direct Method Example):

-

Column: Chiralpak AD-H or similar polysaccharide-based CSP.

-

Mobile Phase: A mixture of hexane/isopropanol or similar normal-phase eluents, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve an accurately weighed sample of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a small sample with a base to analyze the free amine for better chromatography. Prepare a racemic standard for comparison to confirm peak identity.

-

Analysis: Inject the sample and the racemic standard. The goal is to achieve baseline separation of the (R) and (S) enantiomer peaks.

-

Calculation: Calculate the enantiomeric excess using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

-

Trustworthiness: A self-validating protocol requires running a spiked sample (e.g., the final product spiked with 1% of the racemic material) to ensure the method can accurately detect and quantify the undesired enantiomer at relevant levels.

-

Applications in Drug Discovery

This compound is a valuable building block precisely because its constrained conformation and chiral amine presentation can impart potent and selective biological activity. While specific drugs containing this exact (R)-lactam are not as prevalent in public databases as those from its (S)-counterpart, the broader scaffold is featured in numerous therapeutic areas.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The related 3-aminopiperidine scaffold is a cornerstone of several DPP-IV inhibitors for type 2 diabetes (e.g., sitagliptin, alogliptin). The chiral amine is essential for interacting with the active site of the enzyme. The pyrrolidinone scaffold offers a different geometric constraint that can be explored for new generations of enzyme inhibitors.[5]

-

Antibacterial Agents: The 3-aminopyrrolidine moiety (not the lactam) is a key component of several advanced fluoroquinolone antibiotics, where it modulates potency, spectrum of activity, and safety profiles.

-

Central Nervous System (CNS) Agents: The pyrrolidinone core is a well-known feature of the "racetam" class of nootropic drugs. The introduction of a chiral amine at the 3-position allows for the design of novel CNS agents with specific interactions at receptors and ion channels.

-

Kinase Inhibitors: The (S)-aminopyrrolidine scaffold has been investigated for the development of dual Abl and PI3K inhibitors for cancer therapy.[6] The (R)-enantiomer provides a distinct stereochemical vector for probing kinase active sites and developing novel inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on data from closely related compounds.[7][8]

-

Hazard Identification:

-

Classified as causing skin irritation (Category 2) and serious eye irritation/damage (Category 2/1). [7] * May cause respiratory irritation.

-

Harmful if swallowed.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be required.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., at 2-8°C).

-

Keep away from strong oxidizing agents.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

- Sigma-Aldrich. (2025).

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

- Sigma-Aldrich. (2024).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Available at: [Link]

- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra (in CDCl 3 ) of reported structure of.... Available at: [Link]

- Fisher Scientific. (2021).

- Phenomenex. (n.d.).

-

Global Substance Registration System (GSRS). (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Available at: [Link]

- ChemicalBook. (n.d.). R/S-3-AMINOPYRROLIDINE.2HCL.

- Google Patents. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

PubChem. (n.d.). 3-Aminopyrrolidine. Available at: [Link]

- SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column.

- ChemicalBook. (n.d.). (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis.

- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]

-

PubMed. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Available at: [Link]

-

PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Available at: [Link]

Sources

- 1. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-aminopyrrolidin-2-one hydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and quality control of (R)-3-aminopyrrolidin-2-one hydrochloride, a valuable chiral building block in pharmaceutical development. As drug development professionals and researchers require unambiguous confirmation of molecular identity, purity, and stereochemistry, a multi-technique approach is indispensable. This document details the theoretical underpinnings, practical experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounding the interpretation in established principles of organic spectroscopy.

Introduction: The Molecular Profile

(R)-3-aminopyrrolidin-2-one is a heterocyclic compound featuring a five-membered γ-lactam ring, which is a prevalent motif in a wide array of biologically active molecules and approved drugs.[1][2] Its utility is enhanced by the presence of a chiral center at the C3 position bearing a primary amine, making it a key intermediate for asymmetric synthesis. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Accurate spectroscopic analysis is the cornerstone of its application, ensuring that the correct regio- and stereoisomer is being used, free of process-related impurities. This guide synthesizes predictive data with established spectroscopic principles to offer a reliable reference for researchers.

Figure 1: Structure of this compound with key atoms labeled.

Analytical Workflow: A Tripartite Approach

The confirmation of the structure of this compound relies on the synergistic interpretation of data from three core spectroscopic methods. Each technique probes different aspects of the molecule, and together they provide a self-validating system for structural confirmation.

Figure 2: The integrated analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: The proton NMR spectrum provides information on the chemical environment and connectivity of each hydrogen atom. In this compound, the chiral center at C3 renders the geminal protons on C4 and C5 diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals, each coupling to the other and to adjacent protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) allows for the observation of exchangeable protons (N-H and N-H₃⁺), while deuterium oxide (D₂O) will cause these signals to disappear, a key technique for confirming their assignment.[3][4]

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at 25 °C. Typically, 16-64 scans are sufficient.

-

D₂O Exchange (Self-Validation): After acquiring the initial spectrum (if in DMSO-d₆), add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the N-H and N-H₃⁺ signals by their disappearance.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.5 | broad s | N-H₃⁺ | Signal is broad due to quadrupolar relaxation and exchange. Disappears with D₂O. |

| ~7.8 | s | N-H (amide) | May be broad. Disappears with D₂O. |

| ~3.8-4.0 | m | C3-H | Coupled to C4 protons and potentially the amine protons. |

| ~3.2-3.4 | m | C5-H a | Diastereotopic proton, part of an ABX system. |

| ~3.0-3.2 | m | C5-H b | Diastereotopic proton, part of an ABX system. |

| ~2.4-2.6 | m | C4-H a | Diastereotopic proton, coupled to C3-H and C4-Hb. |

| ~1.9-2.1 | m | C4-H b | Diastereotopic proton, coupled to C3-H and C4-Ha. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly dependent on the local electronic environment. The carbonyl carbon (C2) is significantly deshielded by the adjacent oxygen and nitrogen atoms and will appear far downfield. Carbons directly attached to nitrogen (C3, C5) will also be downfield relative to a standard alkane carbon.[4][5]

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz (or corresponding frequency) spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH₂, CH, and quaternary carbons, providing another layer of validation.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | DEPT-135 Signal |

| ~174-176 | C2 (C=O) | None (Quaternary) |

| ~48-50 | C3 | Positive (CH) |

| ~45-47 | C5 | Negative (CH₂) |

| ~30-32 | C4 | Negative (CH₂) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine is the most critical structural feature to identify. Primary amine salts (R-NH₃⁺) exhibit a very characteristic broad and strong absorption band from ~2500-3200 cm⁻¹, which arises from the N-H⁺ stretching vibrations.[6][7] This is distinct from the sharper N-H stretches of a free amine. Additionally, the γ-lactam ring gives rise to a strong carbonyl (C=O) absorption.

Experimental Protocol (FT-IR):

-

Sample Preparation: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample or by preparing a potassium bromide (KBr) pellet.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Predicted Key IR Absorptions:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3200-3400 | N-H Stretch | Amide (Lactam) | A moderately sharp peak.[8] |

| ~2500-3200 | N-H⁺ Stretch | Primary Amine Salt | A very broad, strong, and complex absorption envelope, characteristic of an amine salt.[6] |

| ~1670-1690 | C=O Stretch | Amide (γ-Lactam) | Strong and sharp absorption. The frequency is elevated due to ring strain.[8][9] |

| ~1500-1600 | N-H⁺ Bend | Primary Amine Salt | Asymmetric and symmetric bending vibrations.[6] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. For a polar, pre-charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[10][11] The molecule will be detected as its protonated free base, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Analysis: Inject the sample and acquire the mass spectrum in positive ion mode. The mobile phase should be compatible with ESI (e.g., containing 0.1% formic acid to ensure protonation).

-

Fragmentation (MS/MS): Perform a product ion scan on the precursor ion ([M+H]⁺) to induce fragmentation and obtain an MS/MS spectrum, which serves as a structural fingerprint.

Predicted Mass Spectrometry Data (ESI+):

-

Molecular Formula (Free Base): C₄H₈N₂O

-

Molecular Weight (Free Base): 100.06 g/mol

-

Observed Ion (HRMS): [M+H]⁺

-

Calculated Exact Mass for [C₄H₉N₂O]⁺: 101.0715

-

Expected m/z: 101.0715

Predicted Fragmentation Pattern:

| m/z (Fragment) | Possible Structure/Loss |

| 84.06 | Loss of NH₃ from the protonated molecule |

| 72.04 | Cleavage of the C3-C4 bond and loss of ethylene |

| 56.05 | Further fragmentation of the lactam ring |

Conclusion

The structural integrity of this compound is unequivocally established through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the diastereotopic nature of the methylene protons. IR spectroscopy provides a definitive fingerprint for the key functional groups, particularly the γ-lactam carbonyl and the characteristic absorptions of the primary amine hydrochloride salt. Finally, mass spectrometry confirms the molecular weight and elemental composition. This tripartite analytical strategy constitutes a robust and self-validating system, ensuring the material meets the stringent identity and purity requirements for research and pharmaceutical development.

References

- Lee, W. S., & Park, K. H. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-90.

- Singletary, J. A., & Rovis, T. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

- Spectroscopy Staff. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy.

- Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.

- Wang, G. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.

- Gorrell, K. D., & Rovis, T. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 764–767.

- Magtoof, M. S., Khalifa, A. Y., & Kredy, H. M. (2019). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed.

- Rojas-León, A., et al. (2021).

- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.

- dos Santos, F. P., & Tormena, C. F. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(19), 4479.

-

Wikipedia contributors. (n.d.). Amine. In Wikipedia. Retrieved from [Link]

- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Khalifa, A. Y., Magtoof, M. S., & Kredy, H. M. (2022). Synthesis, spectral characterization, antioxidant and anticancer evaluation of 1, 2, 3-trisubstituted-γ-lactams. AIP Conference Proceedings, 2394(1), 020059.

- Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29403-29416.

- Klee, A. J., & Katon, J. E. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8592–8599.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

-

Global Substance Registration System. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

- Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014).

-

SpectraBase. (n.d.). 1-(3-aminopropyl)-2-pyrrolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

- Wójtowicz, M., et al. (2023).

-

ResearchGate. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

- NIST. (n.d.).

- NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook.

-

University of Rhode Island. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

- NIST. (n.d.). Triethanolamine hydrochloride. NIST WebBook.

-

ResearchGate. (n.d.). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-aminopropiophenone, hydrochloride. Retrieved from [Link]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Solubility Profile of (R)-3-aminopyrrolidin-2-one Hydrochloride

Foreword: Understanding the Criticality of Solubility in Early-Phase Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable therapeutic, the characterization of its physicochemical properties is a foundational pillar. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a crucial piece of the puzzle that informs formulation strategies, predicts in vivo behavior, and mitigates late-stage development risks.